4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the class of carboxamides. It features a diazepane ring substituted with a cyclobutyl group at the 4-position and an ethylcarboxamide group at the 1-position. This compound has been investigated for its potential use in the development of new pharmaceutical agents, particularly for targeting histamine H3 receptors. []
Compound Description: 6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) is a potent 5-HT1A/B/D receptor antagonist with excellent activity in vivo in rodent pharmacodynamic models. [] GSK588045 was identified through bioisosteric replacement of the metabolically labile N-methyl amide group of a series of benzoxazinones with small heterocyclic rings. [] It demonstrates a high degree of selectivity over human ether-a-go-go related gene (hERG) potassium channels and favorable pharmacokinetics. []
Relevance: While GSK588045 is not directly structurally similar to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, it highlights the use of carboxamide functional groups in drug design, particularly for targeting serotonin receptors. Both compounds share the presence of a carboxamide moiety, although their core structures and overall biological activities differ. The research on GSK588045 demonstrates the potential of modifying carboxamide-containing molecules to achieve desired pharmacological profiles. []
N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Compound Description: N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative containing a carboxamide unit at the C-3 position. [] N-1-Alkylated-4-oxoquinoline derivatives have been associated with various pharmacological activities, including antibacterial and antiviral properties. []
Relevance: This compound shares a structural similarity with 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide through the presence of the carboxamide group. [] Additionally, both compounds involve a nitrogen-containing heterocyclic ring system, albeit of different sizes and with different substituents. The research on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide focuses on understanding the regioselectivity of its N-ethylation reaction, which could provide valuable insights for synthesizing and modifying 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide and its analogs. []
Compound Description: N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a pyridine derivative with a carboxamide unit connected to the C-3 position. [] This compound is synthesized through the condensation of ethyl acetoacetate and phenetidine. [] Structural analysis reveals a dihedral angle of approximately 28.1° between the carboxamide unit and the pyridine ring. []
Relevance: The presence of both a carboxamide group and a nitrogen-containing heterocyclic ring (pyridine) makes this compound structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. [] Despite the differences in ring size and substituents, the shared core structural features suggest potential similarities in their chemical behavior. Understanding the structural and conformational properties of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide could be beneficial for studying the structure-activity relationships of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []
Compound Description: (R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridine-carboxamide (AS-8112) is a potent antagonist for both dopamine D2 and serotonin 5-HT3 receptors. [, ] It exhibits strong antiemetic activity in vivo, inhibiting emesis induced by cisplatin and morphine. [] AS-8112 was developed through the exploration of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which exhibit potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. []
Relevance: AS-8112 is structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide through the shared presence of a substituted diazepane ring linked to a carboxamide group. [, ] Despite differences in the diazepane substituents and the aromatic ring system, the common structural motif suggests potential similarities in their binding interactions with certain receptors. Research on AS-8112 demonstrates the importance of stereochemistry in determining the pharmacological profile of diazepane-containing carboxamides, which could be relevant for studying 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. [, ]
Compound Description: 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649) is a histamine H3 antagonist that has been clinically investigated for its potential in treating human cognitive disorders. [] H3 antagonists like BF2.649 enhance the release of various neurotransmitters, including histamine, acetylcholine, noradrenaline, and dopamine, which are involved in cognitive processes. [] BF2.649 has shown wake-promoting effects in humans and efficacy in narcoleptic patients. []
Relevance: Although BF2.649 does not share a direct structural resemblance to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, it exemplifies the development of drugs targeting specific receptors for treating neurological conditions. While BF2.649 focuses on histamine H3 receptors, the research highlights the potential for exploring other nitrogen-containing heterocyclic compounds, like 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, for their pharmacological activities in the central nervous system. []
Compound Description: (1R,3R)-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide (PF-03654746) is a histamine H3 antagonist that has progressed to clinical trials for the treatment of cognitive disorders. [] Similar to BF2.649, PF-03654746 enhances the release of neurotransmitters associated with cognitive function. []
Relevance: This compound, despite not being directly structurally similar to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, further emphasizes the exploration of diverse chemical structures as potential H3 antagonists. [] Both compounds possess a carboxamide group, although their core structures and ring systems differ significantly. Nevertheless, research on PF-03654746 contributes to the understanding of structure-activity relationships within the broader context of designing compounds targeting G protein-coupled receptors, which could be relevant for studying the pharmacological properties of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []
Compound Description: 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) is another histamine H3 antagonist that has reached clinical development for its potential in treating cognitive disorders. [] GSK189254 shares the mechanism of action with other H3 antagonists by promoting neurotransmitter release. []
Relevance: While not directly structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, GSK189254 highlights the diversity of chemical structures capable of acting as H3 antagonists. [] Both compounds contain a carboxamide moiety, although they differ significantly in their core structures and ring systems. Research on GSK189254 and other H3 antagonists provides valuable information on the design and development of compounds targeting specific receptors, which could be relevant for exploring the pharmacological properties of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []
Compound Description: A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh. [] The carboxamide derivatives generally exhibited greater potency compared to their carbothioamide counterparts. Notably, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated promising activity with an IC50 value of 18 µM. []
Relevance: These compounds are directly related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide by sharing the core structure of a 1,4-diazepane ring substituted at position 1 with a carboxamide moiety. [] The research on these derivatives underscores the significance of modifying substituents on both the diazepane ring and the carboxamide phenyl group to modulate biological activity. The structure-activity relationships gleaned from these studies could offer valuable insights for designing and optimizing 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide analogs with enhanced pharmacological properties. []
Overview
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is a chemical compound that has gained attention in scientific research due to its unique structural features and potential applications. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds characterized by the presence of two nitrogen atoms within the ring structure. The specific structure of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide includes a cyclobutyl group and an ethyl group attached to the diazepane ring, contributing to its distinct chemical properties and potential biological activities.
Source
The compound is cataloged in various chemical databases and literature, highlighting its significance in both academic and industrial contexts. It is identified by the CAS number 2189499-57-6, which facilitates its recognition in chemical inventories and research studies.
Classification
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is classified as a diazepane derivative. Its structural uniqueness arises from the incorporation of both cyclobutyl and N-ethyl groups, which differentiate it from other diazepane compounds. This classification places it among compounds that may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Synthesis Analysis
Methods
The synthesis of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide typically involves several key steps:
Formation of the Diazepane Ring: The initial step involves cyclization reactions of appropriate precursors, such as diamines with dihaloalkanes under basic conditions. This reaction forms the foundational 1,4-diazepane structure.
Introduction of the Cyclobutyl Group: The cyclobutyl moiety is introduced through substitution reactions where a suitable cyclobutyl halide reacts with the diazepane ring in the presence of a base.
N-Ethylation: The final step involves N-ethylation of the diazepane ring using ethyl halides under basic conditions to yield the desired compound.
Technical Details
The synthetic routes can be optimized for industrial production by employing continuous flow reactors and green chemistry principles to enhance efficiency and sustainability. This optimization focuses on scalability, cost-effectiveness, and minimizing environmental impact during production.
Molecular Structure Analysis
Structure
The molecular structure of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide features a seven-membered ring containing two nitrogen atoms (the diazepane component), along with a cyclobutyl group and an ethyl substituent.
Data
The molecular formula for this compound is C11H18N2O, with a molecular weight of approximately 198.28 g/mol. The structural representation indicates specific bonding arrangements that contribute to its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Reactions
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized, typically involving reactions at the nitrogen atoms within the diazepane ring using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbonyl group present in the carboxamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions at nitrogen atoms using reagents like alkyl halides or acyl chlorides.
Technical Details
These reactions are crucial for modifying the compound to explore its derivatives and potential applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Process
The mechanism of action for 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets within biological systems:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways including neurotransmitter signaling and oxidative stress responses, suggesting potential therapeutic roles.
Data
Research into its mechanism is ongoing, focusing on elucidating how these interactions translate into biological effects that could be harnessed for therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide exhibits characteristics typical of organic compounds with heterocyclic structures. Specific physical properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions are relevant for practical applications but require further empirical data for precise characterization.
Chemical Properties
The compound's chemical properties include reactivity patterns typical of amides and diazepanes. It is expected to engage in typical amide bond formation reactions as well as participate in electrophilic aromatic substitutions due to its structural features.
Applications
Scientific Uses
The applications of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide are diverse:
Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology: The compound is investigated for potential biological activities including antimicrobial and antiviral properties.
Medicine: Ongoing research aims to explore its therapeutic potential, particularly for neurological disorders.
Industry: It finds use in developing novel materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.